molecular formula C19H25N5O4S B13657713 Ros inhibitor

Ros inhibitor

Cat. No.: B13657713
M. Wt: 419.5 g/mol
InChI Key: ZJJLZPIAIOLRKM-STZFKDTASA-N
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Description

Reactive oxygen species inhibitors are compounds that play a crucial role in modulating the levels of reactive oxygen species within biological systems. Reactive oxygen species are highly reactive molecules containing oxygen, which include free radicals such as superoxide anion radical and hydroxyl radical, as well as non-radical molecules like hydrogen peroxide and hypochlorous acid . These inhibitors are essential in preventing oxidative stress, which can lead to cellular damage and various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of reactive oxygen species inhibitors often involves complex organic reactions. One common method includes the use of phenolic compounds, which are known for their antioxidant properties. The preparation typically involves the hydroxylation of aromatic compounds under controlled conditions to produce phenolic derivatives .

Industrial Production Methods: In industrial settings, the production of reactive oxygen species inhibitors can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Reactive oxygen species inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include water, oxygen, and less reactive organic molecules, which help in mitigating oxidative stress .

Scientific Research Applications

Reactive oxygen species inhibitors have a wide range of applications in scientific research:

Mechanism of Action

Reactive oxygen species inhibitors can be compared with other antioxidant compounds, such as:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H25N5O4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-N-[(Z)-1-(4-pentoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H25N5O4S/c1-4-5-6-11-28-16-9-7-15(8-10-16)14(2)21-22-17(25)12-29-19-18(24(26)27)20-13-23(19)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,25)/b21-14-

InChI Key

ZJJLZPIAIOLRKM-STZFKDTASA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C(=N\NC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])/C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=NNC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])C

Origin of Product

United States

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